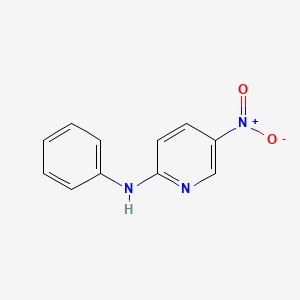

5-Nitro-N-phenylpyridin-2-amine

Description

Chemical Class and Structural Context within Pyridinamines

5-Nitro-N-phenylpyridin-2-amine belongs to the pyridinamine class of heterocyclic compounds. bldpharm.combldpharm.com Structurally, it is a derivative of 2-aminopyridine (B139424), which consists of a pyridine (B92270) ring with an amino group at the second carbon position. chemicalbook.comnist.gov The defining features of this compound are the presence of a nitro group (NO₂) at the fifth position of the pyridine ring and a phenyl group attached to the exocyclic amino nitrogen.

The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the pyridine ring. This electronic modification, combined with the steric and electronic characteristics of the N-phenyl substituent, makes the compound a versatile intermediate in organic synthesis. It serves as a key heterocyclic building block for constructing more elaborate molecules. bldpharm.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 6825-25-8 | bldpharm.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₉N₃O₂ | sigmaaldrich.com |

| Molecular Weight | 215.21 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | NIPKIXLTWQXXEE-UHFFFAOYSA-N | sigmaaldrich.com |

Historical Trajectory and Emerging Significance in Organic and Medicinal Chemistry

While the broader class of aminopyridines has been a subject of study for many years, the specific focus on this compound and its derivatives is a more recent development. Historically, related compounds like 2-amino-5-nitropyridine (B18323) have been utilized as important starting materials in various chemical syntheses. chemicalbook.comgoogle.com

The emerging significance of the 5-nitro-N-arylpyridin-2-amine scaffold is most prominent in medicinal chemistry. acs.org Its utility in organic chemistry is primarily as a precursor for creating a diverse range of functionalized molecules. mdpi.com A recent breakthrough has highlighted the potential of this chemical framework in oncology. A derivative, 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine (referred to as EF2 in the study), was identified as a novel and pure antagonist of the androgen receptor (AR). acs.org This discovery is significant because mutations in the androgen receptor can lead to resistance against existing prostate cancer therapies, and new antagonists are urgently needed. acs.org

Contemporary Relevance and Scope of Research Inquiry

The contemporary relevance of this compound is intrinsically linked to its potential as a core structure in drug discovery. The identification of one of its derivatives as a potent anti-cancer agent has spurred further investigation into this class of compounds. acs.org

The current scope of research inquiry is multifaceted and includes:

Lead Compound Development: Utilizing the 5-nitro-N-arylpyridin-2-amine scaffold as a starting point for developing new therapeutics against androgen receptor-driven prostate cancer. acs.org

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a variety of derivatives to understand how different chemical groups attached to the core structure affect biological activity. The goal is to optimize potency and other pharmacological properties. acs.org

Computational Chemistry: Employing molecular dynamics simulations and other computational methods to model the interaction between these compounds and their biological targets, such as the ligand-binding pocket of the androgen receptor. This provides insights into the mechanism of action at an atomic level. acs.org

Biological Evaluation: Assessing the effects of new derivatives on cancer cell lines to measure their ability to inhibit cell proliferation and suppress tumor growth in preclinical models. acs.org

Table 2: Research Findings on Key Derivative EF2 (5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine)

| Parameter | Finding | Source |

|---|---|---|

| Biological Target | Androgen Receptor (AR) | acs.org |

| Mechanism of Action | Acts as a pure AR antagonist, inhibiting the AR pathway. | acs.org |

| In Vitro Efficacy | Demonstrated potent proliferation inhibition in various AR-positive prostate cancer cell lines (22Rv1, VCaP, LNCaP, C4-2B), surpassing the efficacy of Enzalutamide (B1683756). | acs.org |

| In Vivo Efficacy | Effectively suppressed tumor growth in a C4-2B xenograft mouse model following oral administration. | acs.org |

| Binding Insights | Molecular dynamics simulations suggest the secondary amine connecting the two aromatic rings is crucial for forming hydrogen bonds with key amino acid residues like Asn705 in the receptor's binding pocket. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-N-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-14(16)10-6-7-11(12-8-10)13-9-4-2-1-3-5-9/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPKIXLTWQXXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218413 | |

| Record name | 5-Nitro-N-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6825-25-8 | |

| Record name | 5-Nitro-N-phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6825-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-N-phenylpyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006825258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinamine, 5-nitro-N-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-N-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-N-phenylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways to N-Phenylpyridin-2-amines

The construction of the N-phenylpyridin-2-amine core is a critical step, which can be followed by functionalization, such as nitration, or can be assembled from pre-functionalized precursors.

Nitration Strategies for Pyridine (B92270) Derivatives

The direct nitration of pyridine and its derivatives is a challenging transformation due to the electron-deficient nature of the pyridine ring, which is further deactivated by protonation of the ring nitrogen under typical acidic nitrating conditions. However, the presence of an activating amino group at the 2-position can facilitate electrophilic substitution.

The nitration of 2-aminopyridine (B139424), a closely related precursor, typically yields a mixture of nitro-isomers. The reaction is commonly carried out using a mixture of concentrated nitric acid and sulfuric acid. Under these conditions, the amino group directs the incoming nitro group primarily to the 5-position. One documented method involves the slow addition of a mixed acid solution to 2-aminopyridine in dichloroethane, which, after an extended reaction time, yields 2-amino-5-nitropyridine (B18323) in high purity and yield. chemicalbook.com Another approach describes the addition of 2-aminopyridine to concentrated sulfuric acid, followed by the addition of concentrated nitric acid at controlled temperatures (10-20 °C), leading to the formation of 5-nitro-2-aminopyridine. google.com

The mechanism of 2-aminopyridine nitration is thought to proceed through the formation of a 2-nitraminopyridine intermediate at lower temperatures, which can then rearrange to the ring-nitrated products, 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, upon heating. sapub.org This rearrangement is proposed to be an intermolecular process involving protonation, dissociation to a nitronium ion and 2-aminopyridine, followed by ring nitration. sapub.org

| Starting Material | Reagents | Conditions | Product | Yield | Ref |

| 2-Aminopyridine | Conc. H₂SO₄, Conc. HNO₃ | Dichloroethane, <10°C then 60°C, 12h | 2-Amino-5-nitropyridine | 91.67% | chemicalbook.com |

| 2-Aminopyridine | Conc. H₂SO₄, Conc. HNO₃ | 10-20°C then 40-50°C | 5-Nitro-2-aminopyridine | - | google.com |

| 2-Nitraminopyridine | H₂SO₄ | ≥ 50°C | 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine | - | sapub.org |

Amination Reactions in Nitropyridine Synthesis

The introduction of an amino group onto a pre-existing nitropyridine ring is a powerful strategy for the synthesis of nitro-substituted aminopyridines.

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile. wikipedia.org This reaction is particularly effective for electron-deficient aromatic systems like nitropyridines. organic-chemistry.org The VNS reaction allows for the introduction of substituents ortho or para to the nitro group. wikipedia.org The mechanism involves the addition of a carbanion bearing a leaving group to the aromatic ring, followed by base-induced elimination. nih.govacs.org

While VNS is a versatile method for C-C bond formation in nitropyridines, its application for direct C-N bond formation with aniline (B41778) to produce 5-Nitro-N-phenylpyridin-2-amine is not straightforward. The typical VNS aminating agents are not simple amines like aniline. However, related aminations of 3-nitropyridines have been achieved using reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole, which selectively aminate the position para to the nitro group, yielding 2-amino-5-nitropyridines. rsc.org This highlights the potential of VNS for regioselective amination of nitropyridines.

Oxidative amination represents another pathway to introduce an amino group. While specific procedures for the direct oxidative amination of a pyridine derivative with aniline to form this compound are not extensively documented, the general principles of oxidative C-H amination are well-established. These reactions typically involve a metal catalyst and an oxidant to facilitate the coupling of an amine with a C-H bond. The direct amination of pyridine N-oxides offers a general route to 2-aminopyridines. nih.govnih.gov For instance, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction using Ts₂O and tert-butylamine, followed by deprotection. nih.gov

Innovative Synthetic Transformations

Modern synthetic chemistry offers a range of powerful tools for the construction of complex molecules like this compound, with transition metal-catalyzed reactions being at the forefront.

Transition Metal-Catalyzed Cross-Coupling and Functionalization

Transition metal-catalyzed cross-coupling reactions provide efficient and selective methods for the formation of carbon-nitrogen and carbon-carbon bonds, which are central to the synthesis of N-phenylpyridin-2-amines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines from aryl halides and amines. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups. In the context of synthesizing the target molecule, one could envision the coupling of a 2-halopyridine (e.g., 2-chloro-5-nitropyridine) with aniline, or alternatively, the coupling of 2-aminopyridine with a nitro-substituted aryl halide. The reaction proceeds via an oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to furnish the desired arylamine. wikipedia.org

The Suzuki-Miyaura cross-coupling reaction is another powerful palladium-catalyzed method, primarily used for the formation of C-C bonds between an organoboron compound and an organic halide. nih.govyoutube.com While not directly forming the C-N bond of the target molecule, it is instrumental in synthesizing substituted biaryl systems. For instance, a pyridine derivative could be coupled with an arylboronic acid. nih.govorganic-chemistry.orgmdpi.com A synthetic strategy could involve the Suzuki coupling of a bromo-aminopyridine with phenylboronic acid, followed by nitration of the resulting N-phenylpyridin-2-amine. A study has described the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. nih.govresearchgate.net

| Reaction | Catalyst System | Reactants | Product Type | Ref |

| Buchwald-Hartwig Amination | Pd(0) / Ligand | Aryl Halide + Amine | Arylamine | wikipedia.org |

| Suzuki-Miyaura Coupling | Pd(0) / Ligand | Organoboron Compound + Organic Halide | Biaryl | nih.govyoutube.com |

Mechanistic Elucidation of Synthetic Pathways

Kinetic Analysis of Reaction Rates

The formation of this compound and related compounds typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The kinetics of these reactions are significantly influenced by the structure of the reactants and the reaction conditions.

The rate of an SNAr reaction is contingent on the ability of the aromatic ring to accommodate the negative charge developed during the formation of the intermediate. pressbooks.pubmasterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the nitro group (–NO₂), is essential for activating the ring towards nucleophilic attack. pressbooks.pubwikipedia.orgbyjus.com Studies indicate that the reaction rate increases with the number of electron-withdrawing groups on the ring. pressbooks.pub

The position of these groups is also critical. Electron-withdrawing groups located at the ortho or para positions relative to the leaving group significantly accelerate the reaction. pressbooks.pubmasterorganicchemistry.comyoutube.com This is because they can effectively stabilize the negative charge of the intermediate carbanion through resonance. pressbooks.pubyoutube.com Conversely, a meta-positioned group offers only inductive stabilization and has a much weaker effect on the reaction rate. masterorganicchemistry.comyoutube.com

For SNAr reactions, the first step, which involves the nucleophilic attack on the carbon atom bearing the leaving group and the subsequent formation of a resonance-stabilized carbanion intermediate (known as a Meisenheimer complex), is generally the rate-determining step. pressbooks.pubmasterorganicchemistry.com The second step, the elimination of the leaving group and the restoration of the ring's aromaticity, is typically fast. pressbooks.pub Consequently, the nature of the leaving group has a less pronounced effect on the reaction rate compared to what is observed in Sₙ1 or Sₙ2 reactions. masterorganicchemistry.com

Table 1: Factors Influencing SNAr Reaction Rates

| Factor | Effect on Reaction Rate | Rationale |

| Electron-Withdrawing Groups (EWGs) | Increases rate | Stabilizes the negative charge in the Meisenheimer intermediate. |

| Position of EWGs | ortho or para > meta | Allows for resonance delocalization of the negative charge. meta position only provides inductive stabilization. masterorganicchemistry.comyoutube.com |

| Nucleophile Strength | Increases rate | A stronger nucleophile attacks the electron-deficient ring more readily. |

| Leaving Group | Minor effect | C-X bond cleavage occurs after the rate-determining step. masterorganicchemistry.com |

Intermediates and Transition State Characterization

The key intermediate in the SNAr mechanism for the synthesis of aminopyridines is the Meisenheimer complex. pressbooks.pubmasterorganicchemistry.comresearchgate.net This is an anionic, non-aromatic cyclohexadienyl complex formed by the addition of the nucleophile (in this case, an amine) to the pyridine ring.

In the formation of this compound from a precursor like 2-chloro-5-nitropyridine, the aniline attacks the C2 carbon of the pyridine ring. This leads to the formation of a Meisenheimer intermediate where the negative charge is delocalized across the ring system and, crucially, onto the oxygen atoms of the nitro group at the C5 position. pressbooks.pub The pyridine nitrogen atom also plays a vital role in stabilizing this intermediate by delocalizing the negative charge. wikipedia.orgpearson.com

The transition state for the formation of this intermediate resembles the Meisenheimer complex itself. researchgate.net The stability of this transition state, and therefore the activation energy of the reaction, is directly related to how well the negative charge can be delocalized. The resonance structures show that the charge is distributed to the ortho and para positions relative to the point of nucleophilic attack. The presence of the nitro group at the para position (C5 relative to C2) is highly effective at providing this stabilization. pressbooks.pubyoutube.com

Some SNAr reactions may proceed through a single-step mechanism where the Meisenheimer-like structure represents the transition state rather than a true intermediate. researchgate.net However, for activated systems like nitropyridines, the two-step mechanism involving a distinct intermediate is generally accepted. pressbooks.pubresearchgate.net

Examination of Nitro Group Migration Phenomena

An unusual and mechanistically significant phenomenon observed in the synthesis of nitropyridines is the migration of the nitro group. clockss.org While direct synthesis of this compound typically proceeds as expected, related reactions have shown that the nitro group can shift its position on the pyridine ring under certain conditions.

A notable study involved the reaction of 3-bromo-4-nitropyridine (B1272033) with various amines. clockss.org Instead of only the expected substitution products, a significant amount of a product resulting from nitro group migration was isolated. The study found that this rearrangement is highly dependent on the solvent and the presence of a base.

The proposed mechanism for this migration involves the initial formation of an anionic intermediate, which then undergoes the addition of a second molecule of the nucleophile. researchgate.net This is followed by the loss of the bromide ion to form a three-membered ring intermediate involving the nitro group, which ultimately leads to the rearranged product. researchgate.net Experiments demonstrated that polar aprotic solvents favor this nitro-group migration. clockss.org

Table 2: Conditions Favoring Nitro Group Migration in a Model System

| Condition | Observation | Reference |

| Solvent | Migration occurs in polar aprotic solvents (e.g., DMF). | clockss.org |

| Base | Base catalysis is relevant to the reaction pathway. | researchgate.net |

| Temperature | Temperature affects product selectivity. | clockss.org |

| Mechanism | Proceeds through a proposed three-membered ring intermediate. | researchgate.net |

While this specific migration was observed in a different isomer, it highlights a potential side reaction and a complex mechanistic pathway that could theoretically be relevant under specific conditions in the synthesis of other nitro-substituted aminopyridines. Other studies on nitro group migration, such as those catalyzed by rhodium complexes in the synthesis of nitroindoles, also point to complex rearrangements involving discrete intermediates, although the mechanisms differ. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Aminopyridines

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. pressbooks.pubwikipedia.org This mechanism is distinct from Sₙ1 and Sₙ2 reactions and is characteristic of aromatic systems that are rendered electron-deficient. wikipedia.orgbyjus.com

The pyridine ring itself is inherently more reactive towards nucleophilic substitution than benzene (B151609) because the electronegative nitrogen atom reduces the electron density of the ring. wikipedia.orguci.edu This effect is significantly amplified by the presence of a strong electron-withdrawing group like the nitro (–NO₂) group. pressbooks.pubwikipedia.org

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition of the Nucleophile : The nucleophile (e.g., aniline) attacks the carbon atom attached to the leaving group (e.g., a halide). This step is typically rate-determining and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The aromaticity of the ring is temporarily lost.

Elimination of the Leaving Group : The leaving group is expelled from the intermediate, and the aromaticity of the pyridine ring is restored, yielding the final substituted product. pressbooks.pub

For the reaction to be efficient, the electron-withdrawing nitro group must be positioned ortho or para to the leaving group. pressbooks.pubwikipedia.orgyoutube.com In the case of a 2-substituted-5-nitropyridine, the nitro group is para to the reaction center. This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the nitro group through resonance, which strongly stabilizes the intermediate and facilitates the reaction. pressbooks.pubyoutube.com The pyridine nitrogen further aids in this stabilization by delocalizing the charge, making pyridines particularly good substrates for SNAr reactions at the ortho and para positions. wikipedia.orgpearson.comuci.edu

Spectroscopic and Chromatographic Characterization in Research

Advanced Spectroscopic Probes for Molecular Structure

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of 5-Nitro-N-phenylpyridin-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information. While comprehensive, peer-reviewed spectral data for this specific compound is not extensively published, its structural characteristics can be predicted based on its functional groups and data from analogous compounds like 2-amino-3-methyl-5-nitropyridine (B21948) and 2-(benzylamino)-5-nitropyridine. nist.govnih.govspectrabase.com

Key spectroscopic techniques used for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show distinct signals for the protons on the phenyl and pyridine (B92270) rings. The chemical shifts and coupling patterns of these aromatic protons provide definitive information about the substitution pattern.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound would be expected to show distinct absorption bands corresponding to the N-H bond of the secondary amine, as well as symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. nih.gov

Mass Spectrometry (MS) : MS is employed to determine the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its structure. The compound has a molecular weight of 215.213 g/mol . sielc.com For mass spectrometry applications, mobile phases containing volatile acids like formic acid are preferred. sielc.comsielc.com

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Observation |

| ¹H NMR | Aromatic Protons (Pyridine & Phenyl Rings) | Complex multiplets in the aromatic region (approx. 7.0-9.0 ppm). |

| ¹H NMR | Amine Proton (N-H) | A broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Aromatic Carbons | Multiple signals in the aromatic region (approx. 110-160 ppm). |

| IR Spectroscopy | N-H Stretch | A distinct absorption band around 3300-3500 cm⁻¹. |

| IR Spectroscopy | NO₂ Asymmetric & Symmetric Stretch | Strong absorption bands typically found around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹. |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | A peak corresponding to the molecular weight of the compound (e.g., at m/z 215). |

High-Resolution Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction mixtures, quantifying its purity, and isolating related impurities or analogs. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques used for these purposes.

Reverse-phase HPLC is a robust and widely used method for the analysis of this compound. sielc.comsielc.com This technique separates compounds based on their hydrophobicity. A common methodology involves using a specialized reverse-phase column with low silanol (B1196071) activity, which is suitable for analyzing amine-containing compounds. sielc.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution containing an acid, such as phosphoric acid or formic acid, to ensure good peak shape and retention. sielc.comsielc.com HPLC methods are also frequently used for the analysis of other aromatic amines and pyridines in various matrices. thermofisher.com

Table 2: Example HPLC Method for this compound Analysis

| Parameter | Condition | Source |

| Column | Newcrom R1 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| Mode | Reverse Phase (RP) | sielc.com |

| MS-Compatible Modifier | Formic acid can replace phosphoric acid. | sielc.comsielc.com |

The principles of HPLC are directly transferable to UPLC for faster and higher-resolution separations. UPLC systems utilize columns packed with smaller particles (typically under 3 µm), which allows for higher flow rates without sacrificing separation efficiency. The established HPLC methods for this compound are suitable for adaptation to UPLC platforms by using columns with smaller (e.g., 3 µm) particles, leading to significantly reduced analysis times. sielc.comsielc.com

Beyond analytical purposes, liquid chromatography is a critical tool for purification and isolation. The HPLC methods developed for this compound are scalable and can be adapted for preparative chromatography. sielc.comsielc.com This allows for the isolation of the target compound in high purity from crude reaction mixtures. Furthermore, this technique can be used to separate and isolate structurally similar analogs, byproducts, or synthetic intermediates, which is essential for their subsequent identification and characterization. sielc.comsielc.com

Computational Chemistry and Theoretical Modeling

Virtual Screening and Computational Drug Discovery Pipelines

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is a critical component of early-stage drug discovery, allowing researchers to prioritize which compounds to synthesize and test in the laboratory, thereby saving significant time and resources. For a molecule like 5-Nitro-N-phenylpyridin-2-amine, virtual screening and broader computational drug discovery pipelines would be employed to elucidate its potential biological activities and mechanisms of action.

Hit Identification and Library Screening:

The initial step in a computational drug discovery pipeline often involves high-throughput virtual screening (HTVS) of large compound databases. Given the structural features of this compound, it or its virtual derivatives could be identified as a "hit" from screening campaigns targeting various protein families. The 2-aminopyridine (B139424) moiety is a well-established "hinge-binder" in kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. acs.org For instance, studies on Cyclin-Dependent Kinase (CDK) inhibitors frequently identify compounds with this scaffold. acs.orgacs.org

A typical virtual screening workflow would involve:

Target Selection and Preparation: A protein target implicated in a disease, such as a kinase involved in cancer (e.g., B-Raf, CDK8), is chosen. acs.orggoogleapis.com The three-dimensional structure of the protein, obtained from X-ray crystallography or cryo-electron microscopy, is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Compound Library Preparation: A large library of compounds, which could include millions of structures, is prepared by generating 3D conformations for each molecule and assigning appropriate chemical properties.

Molecular Docking: The compound library is then "docked" into the defined binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand (the small molecule) within the binding site and estimate the binding affinity, usually as a scoring function. Compounds with favorable docking scores are prioritized.

Post-Screening Analysis and Filtering: The initial hits are further filtered based on various criteria, such as drug-likeness (e.g., Lipinski's Rule of Five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and visual inspection of the binding poses to ensure key interactions are present.

Lead Optimization and Structure-Activity Relationship (SAR) Studies:

Once a hit like this compound is identified, computational methods are used to guide its optimization into a more potent and selective lead compound. This process heavily relies on understanding the Structure-Activity Relationship (SAR), which describes how changes in the chemical structure of the compound affect its biological activity.

For the N-phenylpyridin-2-amine scaffold, SAR studies have revealed key insights. For example, in the development of CDK8 inhibitors, the 2-amino-pyridine core was identified as essential for activity. acs.org Computational docking of these derivatives into the CDK8 active site can rationalize the observed activities. The model might show the pyridine (B92270) nitrogen and the exocyclic amine forming critical hydrogen bonds with hinge residues like Cys106, a common interaction for this class of inhibitors. acs.org The phenyl ring and the nitro group would occupy other pockets of the active site, and modifications to these groups would be explored computationally to improve binding affinity and selectivity. The nitro group, being a strong electron-withdrawing group, could influence the electronic distribution of the entire molecule and participate in specific interactions within the binding pocket.

The table below illustrates hypothetical data from a virtual screening and initial lead optimization campaign for derivatives of the N-phenylpyridin-2-amine scaffold against a target kinase, demonstrating how computational data is used to guide medicinal chemistry efforts.

| Compound ID | Modification from Parent Scaffold | Docking Score (kcal/mol) | Predicted Key Interactions | In Vitro Activity (IC₅₀, nM) |

| Parent-01 | This compound | -8.5 | H-bonds with Hinge Region (Cys106) | 500 |

| Analog-02 | Replacement of Nitro with Cyano | -8.2 | H-bonds with Hinge Region (Cys106) | 750 |

| Analog-03 | Addition of 4'-methoxy on phenyl ring | -9.1 | H-bonds with Hinge, Hydrophobic interaction with gatekeeper residue | 150 |

| Analog-04 | Replacement of Nitro with Amino | -7.5 | H-bonds with Hinge, Potential charge clash | >1000 |

| Analog-05 | Addition of 3'-chloro on phenyl ring | -9.5 | H-bonds with Hinge, Halogen bond with backbone carbonyl | 46 |

This table contains representative data based on findings for structurally related compounds and is for illustrative purposes. acs.org

Pharmacophore Modeling and ADMET Prediction:

Beyond docking, pharmacophore modeling is another crucial computational tool. A pharmacophore model is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For a series of active aminopyridine derivatives, a pharmacophore model could be generated, defining the essential features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model can then be used to rapidly screen databases for novel scaffolds that match the pharmacophore, offering a different approach to hit identification.

Furthermore, computational pipelines invariably include the prediction of ADMET properties. Early assessment of a compound's likely pharmacokinetic and toxicity profile is essential to avoid costly failures in later stages of drug development. For this compound, in silico models would be used to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability (e.g., susceptibility to cytochrome P450 enzymes), and potential toxicities. For instance, the presence of a nitroaromatic group can sometimes be a liability, as it can be metabolically reduced to reactive species. Computational models can help predict this liability and guide the design of analogues with improved safety profiles. nih.gov

The integration of these computational techniques—from high-throughput virtual screening to detailed molecular dynamics simulations, pharmacophore modeling, and ADMET prediction—forms a comprehensive drug discovery pipeline. For a compound like this compound, these methods are indispensable for hypothesizing its biological targets, understanding its binding mode, and guiding its evolution from a simple chemical entity to a potential therapeutic agent.

Biological and Pharmacological Research

Androgen Receptor (AR) Modulatory Activity of N-(3-(trifluoromethyl)phenyl) analogue

The androgen receptor (AR), a key player in the development of prostate cancer, remains a crucial therapeutic target. researchgate.net The N-(3-(trifluoromethyl)phenyl) analogue of 5-Nitro-N-phenylpyridin-2-amine has been identified as a novel and potent AR antagonist, showing promise in overcoming resistance to existing antiandrogen therapies. researchgate.netfigshare.com

Research has successfully identified N-(3-(trifluoromethyl)phenyl)-5-nitropyridin-2-amine as a pure androgen receptor antagonist. figshare.com Through structural optimization studies, derivatives of this compound, such as EF2, have been developed that exhibit high-affinity binding to the AR. figshare.com These antagonists effectively inhibit the transcriptional function of the androgen receptor, a critical step in the signaling pathway that drives prostate cancer cell growth. researchgate.net For instance, the derivative EF2 was identified as a pure AR antagonist with an IC₅₀ value of 0.30 μM. figshare.com

A significant challenge in prostate cancer therapy is the emergence of AR mutations that confer resistance to treatment. researchgate.netscienceopen.com The F876L mutation, for example, can convert second-generation antiandrogens like enzalutamide (B1683756) into agonists, thereby promoting cancer growth instead of inhibiting it. elifesciences.orgnih.gov The N-(3-(trifluoromethyl)phenyl)-5-nitropyridin-2-amine analogue and its optimized derivatives have demonstrated the ability to antagonize both the normal, wild-type AR and clinically relevant drug-resistant variants. figshare.com This suggests a significant advantage over existing therapies that are often rendered ineffective by such mutations. researchgate.netelifesciences.org

The antagonistic action of these novel pyridine (B92270) derivatives involves a distinct mechanism. Like other second-generation antiandrogens, they disrupt the normal function of the AR pathway. researchgate.netnih.gov Specifically, compounds like N-(3-(trifluoromethyl)phenyl)-5-nitropyridin-2-amine have been shown to block the nuclear translocation of the androgen receptor. researchgate.net By preventing the AR from moving into the nucleus, the compound effectively halts the downstream gene transcription that is dependent on AR activation. researchgate.net Molecular dynamics simulations have provided further insight into the atomic-level interactions that underlie this mode of action, confirming how these antagonists bind to the receptor to suppress its activity. figshare.com

The therapeutic potential of these AR antagonists has been substantiated through preclinical in vivo models. The optimized derivative, EF2, effectively suppressed tumor growth in a C4-2B xenograft mouse model when administered orally. figshare.com This in vivo efficacy, combined with its ability to inhibit the AR pathway, positions this class of compounds as promising lead candidates for the development of new therapeutics for advanced and drug-resistant prostate cancer. researchgate.netfigshare.com

Enzyme Inhibition Studies

Derivatives of aminopyridine have been investigated for their potential to inhibit various enzymes, highlighting a different avenue of pharmacological activity for this chemical class. nih.govnih.gov

Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are key enzymes in the nervous system and have been targeted for the treatment of neurodegenerative diseases. nih.govresearchgate.net Research into pyridine derivatives has revealed their potential as cholinesterase inhibitors.

A study of pyridine derivatives featuring carbamic or amidic functions identified specific compounds with potent inhibitory activity. nih.gov One carbamate (B1207046) derivative emerged as a highly potent inhibitor of human AChE (hAChE), while another was the most effective against human BChE (hBChE). nih.gov Similarly, another study found that derivatives of 2-amino-4,6-dimethylpyridine (B145770) were moderately active inhibitors of both acetyl- and butyrylcholinesterase. nih.gov The inhibitory potency of these compounds is influenced by structural characteristics such as molecular volume and the nature of the substituent groups. nih.gov For example, pyridine amide derivatives generally show higher inhibition percentages on both cholinesterases compared to corresponding pyrimidine (B1678525) compounds. mdpi.com

Table 1: Cholinesterase Inhibition by Pyridine Carbamate Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| Carbamate 8 | hAChE | 0.153 ± 0.016 |

| Carbamate 11 | hBChE | 0.828 ± 0.067 |

Data sourced from a study on pyridine derivatives with carbamic or amidic functions. nih.gov

Molecular docking studies have suggested that these pyridine derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, consistent with a mixed inhibition mechanism. nih.gov This dual binding capability is a desirable feature for developing effective cholinesterase inhibitors. acs.org

Inhibition Kinetics and Binding Modes

Specific studies detailing the inhibition kinetics and binding modes of this compound with biological targets are not readily found in the current scientific literature. However, research on structurally related nitropyridine and aminopyridine derivatives has revealed their potential as enzyme inhibitors. For instance, certain nitropyridine derivatives have been synthesized and identified as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. The most effective of these compounds demonstrated inhibitory concentrations (IC50) in the range of 8.5–12.2 µM nih.gov.

In a different study, a series of heterocyclic compounds derived from 2,6-dichloro-3-nitropyridine (B41883) were shown to inhibit glycogen (B147801) synthase kinase-3 (GSK3). The most active compound in this series, featuring a 2,4-dichlorophenyl moiety, exhibited an IC50 of 8 nM and an EC50 of 0.13 μM nih.gov. Molecular docking studies on other 2-aminopyridine (B139424) derivatives have been conducted to elucidate their binding modes with microbial targets, suggesting that the 2-aminopyridine scaffold can serve as a basis for designing potent inhibitors nih.govresearchgate.netnih.gov. These studies often highlight the importance of specific substitutions on the pyridine ring for achieving high-affinity binding to the active sites of target enzymes nih.govresearchgate.netnih.gov.

Exploration of Other Enzyme Systems

The exploration of this compound as an inhibitor for various enzyme systems has not been specifically documented. However, the broader family of 2-aminopyridine derivatives has been investigated for a range of biological activities, suggesting interactions with multiple enzyme systems. These derivatives are recognized as important precursors in the synthesis of compounds with antibacterial, anticancer, and anti-inflammatory properties nih.gov.

For example, 2-aminopyridine derivatives are known to be effective inhibitors of enzymes such as Ketohexokinase (KHK) and nitric oxide synthases (n-NOS) nih.govresearchgate.net. The versatility of the 2-aminopyridine scaffold allows for chemical modifications that can be tailored to target specific enzymes. For instance, the introduction of different functional groups can influence the compound's binding affinity and selectivity for a particular enzyme, leading to a desired therapeutic effect mdpi.com. The nitro group, being a strong electron-withdrawing group, in conjunction with the phenylamino (B1219803) substituent in this compound, likely confers distinct electronic and steric properties that could be explored for the inhibition of various enzyme systems.

Antimicrobial Efficacy

The antimicrobial efficacy of this compound has not been specifically reported. However, extensive research on related 2-aminopyridine and nitropyridine derivatives has demonstrated their potential as antimicrobial agents nih.govresearchgate.netmdpi.comtandfonline.com.

Antibacterial Spectrum and Potency

Derivatives of 2-aminopyridine have shown a broad spectrum of antibacterial activity. For instance, some 2-amino-3-cyanopyridine (B104079) derivatives have demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL for the most potent compounds nih.govresearchgate.netnih.gov. In contrast, these specific derivatives showed no activity against the tested Gram-negative bacteria and yeasts, suggesting a degree of selectivity in their antibacterial action nih.gov. Other studies on 2-aminopyridine δ-lactone derivatives have reported moderate to very good antibacterial activity against both Gram-positive (Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with some compounds exhibiting a MIC of 62.5 µg/mL mdpi.com.

Table 1: Antibacterial Activity of Selected 2-Aminopyridine Derivatives

| Compound Class | Test Organism | Activity/MIC | Reference |

|---|---|---|---|

| 2-Amino-3-cyanopyridine derivatives | S. aureus, B. subtilis | MIC: 0.039 µg/mL | nih.govnih.gov |

| 2-Amino-3-cyanopyridine derivatives | Gram-negative bacteria, Yeasts | No activity observed | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Antifungal Spectrum and Potency

The antifungal properties of 2-aminopyridine derivatives have also been a subject of investigation. Studies on 2-aminopyridine δ-lactone derivatives have revealed moderate to very good antifungal activity against clinical fungi such as Aspergillus flavus and Aspergillus ochraceus mdpi.com. Certain derivatives exhibited broad-spectrum antifungal activity, with inhibition percentages reaching up to 78% against Aspergillus ochraceus mdpi.com. Another study focusing on 2-amino-5-substituted pyridine derivatives reported notable fungicidal activity against various phytopathogenic fungi researchgate.nettandfonline.com. Similarly, pyrimidine derivatives, which share structural similarities with pyridines, have been synthesized and shown to possess significant fungicidal activities against a range of phytopathogenic fungi nih.gov.

Table 2: Antifungal Activity of Selected 2-Aminopyridine and Related Derivatives

| Compound Class | Test Organism | Activity | Reference |

|---|---|---|---|

| 2-Aminopyridine δ-lactone derivatives | Aspergillus ochraceus | Up to 78% inhibition | mdpi.com |

| 2-Aminopyridine δ-lactone derivatives | Aspergillus flavus | Moderate to very good activity | mdpi.com |

| 2-Amino-5-substituted pyridine derivatives | Phytopathogenic fungi | Notable fungicidal activity | researchgate.nettandfonline.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of 2-aminopyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. For instance, in a series of 2-amino-3-cyanopyridine compounds, the presence of a cyclohexylamine (B46788) group was found to be crucial for antibacterial activity nih.gov. The introduction of additional methylene (B1212753) groups after the amine function led to a loss of activity, highlighting the specific spatial requirements for interaction with the biological target nih.gov.

In another study on 2-amino-5-substituted pyridines, it was observed that substitution at the 4th position of the pyridine ring resulted in greater fungicidal and bactericidal activity compared to substitutions at the 3rd or 6th positions researchgate.nettandfonline.com. Furthermore, replacing a benzotriazole (B28993) moiety with a thiophenol group significantly enhanced the antimicrobial activity researchgate.nettandfonline.com. The presence of electron-withdrawing or electron-donating groups can also modulate the biological activity. For example, in a study of pyridine derivatives' antiproliferative activity, the presence and position of methoxy, hydroxyl, and amino groups were found to enhance activity, whereas halogen atoms or bulky groups tended to decrease it mdpi.com. These findings suggest that a systematic variation of the substituents on the 2-anilinopyridine (B1266264) scaffold, such as in this compound, could lead to the discovery of compounds with optimized antimicrobial potency.

Metabolism and Biotransformation of Related Compounds

Specific metabolic studies on this compound are not available. However, the metabolism of related aminopyridines and nitroaromatic compounds has been investigated, providing insights into its likely biotransformation pathways.

The metabolism of aminopyridine derivatives can proceed through several routes. For example, in vitro studies with 2-amino-3-methylpyridine (B33374) using rat and rabbit hepatic preparations have shown the formation of 2-amino-3-methylpyridine-N-oxide, 2-amino-3-hydroxymethylpyridine, and 2-amino-5-hydroxy-3-methylpyridine nih.gov. This indicates that N-oxidation and hydroxylation of both the pyridine ring and the alkyl substituent are potential metabolic pathways. The rate of transformation of pyridine derivatives is also dependent on the nature of the substituents, with pyridine carboxylic acids generally being metabolized faster than aminopyridines nih.gov.

Nitroaromatic compounds, on the other hand, are known to undergo nitroreduction, which is a key step in both their bioactivation and detoxification. This process is often catalyzed by nitroreductase enzymes. The transformation of nitropyridines can lead to the formation of various bioactive molecules nih.gov. For instance, the reduction of a nitro group to an amine is a common metabolic step, which can then be followed by acylation or other conjugation reactions nih.gov. Therefore, it is plausible that the metabolism of this compound would involve reduction of the nitro group to an amino group, as well as potential hydroxylation on either the pyridine or the phenyl ring, and N-oxidation.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichlorophenyl |

| 2-Amino-3-cyanopyridine |

| Staphylococcus aureus |

| Bacillus subtilis |

| 2-aminopyridine δ-lactone |

| Listeria monocytogenes |

| Bacillus cereus |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Aspergillus flavus |

| Aspergillus ochraceus |

| 2-amino-5-substituted pyridine |

| Benzotriazole |

| Thiophenol |

| Methoxy |

| Hydroxyl |

| 2-amino-3-methylpyridine |

| 2-amino-3-methylpyridine-N-oxide |

| 2-amino-3-hydroxymethylpyridine |

| 2-amino-5-hydroxy-3-methylpyridine |

Identification of Metabolites (e.g., Hydroxylated Derivatives)

Direct metabolic studies on this compound are not readily found in published research. However, the metabolism of structurally similar compounds, such as nitroaromatic and aminopyridine derivatives, has been investigated. The metabolism of nitroaromatic compounds can proceed via two major pathways: the reduction of the nitro group or the replacement of the nitro group. nih.gov

For compounds like 5-phenyl-2-pyridinamine (PPA), a structurally related aminopyridine that lacks the nitro group but features a similar phenyl-pyridinamine core, metabolic studies have identified hydroxylated derivatives. Specifically, the metabolite 5-(4-hydroxyphenyl)-2-pyridinamine (4'-OH-PPA) has been identified after incubation of PPA in suspensions of freshly isolated rat hepatocytes. This suggests that aromatic hydroxylation is a potential metabolic pathway for phenylpyridine-containing compounds.

In the case of nitro-containing compounds, the nitro group can undergo reduction, often by gut bacteria, to form the corresponding aniline (B41778) derivative. For dinitrobenzenes, reduction of a nitro group can also be carried out by hepatic and erythrocyte enzymes. nih.gov Another metabolic route for some nitroaromatic compounds is the replacement of the nitro group with glutathione. nih.gov

Given these precedents, potential metabolites of this compound could include:

Hydroxylated derivatives on the phenyl or pyridine ring.

The amino derivative resulting from the reduction of the nitro group (5-Amino-N-phenylpyridin-2-amine).

Glutathione conjugates.

In vitro Metabolic Studies (e.g., Hepatocyte Suspensions)

In vitro metabolic studies using systems such as hepatocyte suspensions are a standard method to investigate the metabolic fate of new chemical entities. While no specific studies using hepatocyte suspensions for this compound have been published, research on related compounds demonstrates the utility of this approach.

For instance, the metabolism of 5-phenyl-2-pyridinamine (PPA) was studied using freshly isolated hepatocytes from rats. These studies successfully demonstrated the formation of the hydroxylated metabolite 4'-OH-PPA. The use of hepatocytes from rats pretreated with polychlorinated biphenyls (Aroclor 1254) or PPA itself was employed to investigate the induction of metabolic enzymes.

Similarly, the genotoxicity of 2-nitropropane (B154153) was investigated by measuring the induction of DNA repair synthesis in rat liver cells both in vitro and in vivo. nih.gov These studies found that 2-nitropropane's carcinogenic effects are likely due to the generation of a genotoxic metabolite formed by liver-specific metabolism, highlighting the role of hepatic enzymes in the bioactivation of some nitro compounds. nih.gov The metabolism of another compound, 25B-NBF, was extensively studied in human hepatocytes, revealing 33 metabolites formed through various reactions including hydroxylation, demethylation, and conjugation. nih.gov

These examples underscore that in vitro hepatocyte systems are a powerful tool for elucidating the metabolic pathways of compounds structurally related to this compound. Such studies would be crucial to identify its metabolites and understand its potential for bioactivation or detoxification.

General Pharmacological Screening and Drug Lead Identification

Pharmacological screening of compound libraries is a common strategy for the identification of new drug leads. While specific screening data for this compound is not available, studies on related nitro-containing heterocyclic compounds and phenylpyridines have identified various biological activities.

For example, a high-throughput screening of a chemical library for inhibitors of TNFα overproduction identified 4-phenylpyridin-2-yl-guanidine as a hit. nih.gov This suggests that the phenylpyridine scaffold can be a starting point for the development of anti-inflammatory agents.

In another study, a series of 5-nitro-2-heterocyclic benzylidene hydrazides were synthesized and screened for their antileishmanial activity. Several of these nitro derivatives exhibited significant activity, with nitrothiophene analogues being more potent than nitrofuran ones. hyphadiscovery.com This highlights the potential of the 5-nitro-heterocycle motif in the design of antiparasitic agents.

Furthermore, a series of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines were synthesized and evaluated for their antibacterial activity against various bacterial strains. Some of these compounds showed significant activity against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov

These findings indicate that compounds structurally related to this compound have been identified as having potential therapeutic applications through general pharmacological screening.

Table of Pharmacological Screening of Related Compounds

| Compound Class | Screening Target | Identified Activity |

|---|---|---|

| Phenylpyridine Guanidines | TNFα Overproduction | Anti-inflammatory |

| 5-Nitro-2-heterocyclic Benzylidene Hydrazides | Leishmania donovani | Antileishmanial |

Diverse Applications and Emerging Research Frontiers

Utility as Intermediates in Complex Organic Synthesis

5-Nitro-N-phenylpyridin-2-amine is classified as a heterocyclic building block, indicating its role as a foundational molecule for constructing more complex chemical structures. bldpharm.combldpharm.com The presence of the N-phenyl-2-aminopyridine moiety is particularly significant, as this structure can participate in a variety of transition metal-catalyzed cross-coupling reactions. The pyridine (B92270) nitrogen can act as a directing group, facilitating C-H activation and subsequent annulation reactions at the ortho-position of the phenyl ring to construct novel polycyclic heterocyclic systems. rsc.orgresearchgate.net

A key transformation for this compound is the reduction of the nitro group to a primary amine, yielding 5-Amino-N-phenylpyridin-2-amine. This resulting diamine is a versatile intermediate for further synthetic elaborations. For instance, a multi-step synthesis to produce 5-phenyl-2-pyridinamine (PPA), a potentially carcinogenic compound found in food, and its metabolites has been developed starting from the related compound 5-nitro-2-pyridinamine. nih.gov This highlights the utility of nitropyridineamines as precursors for toxicological studies and the synthesis of reference compounds.

The synthesis of this compound itself can be achieved through the direct nitration of N-phenyl-2-aminopyridine. For example, cobalt(II) acetate (B1210297) has been shown to effectively catalyze the nitration of N-phenyl-2-aminopyridine using silver nitrate (B79036) (AgNO₃), affording the nitrated product in good yields. rsc.org This method provides a direct route to this and other related nitro-functionalized aminopyridines, which are valuable for creating libraries of compounds for various screening purposes. rsc.orgsioc-journal.cn

Materials Science and Functional Materials Development (e.g., Dyes, Pigments)

The electronic structure of this compound, characterized by an electron-donating amino group and a potent electron-withdrawing nitro group on the pyridine ring, suggests potential applications in materials science, particularly in the development of dyes and pigments. This "push-pull" system can lead to significant intramolecular charge-transfer (ICT) character, which is often responsible for the color of organic molecules. nih.gov

While direct studies on the use of this compound as a dye are not prevalent, its structural motifs are found in known colorants. A general and widely used method for creating intensely colored compounds is the formation of azo dyes. nih.gov This process typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then reacted with an electron-rich coupling component. sphinxsai.com The precursor, 5-Amino-N-phenylpyridin-2-amine, obtained from the reduction of this compound, possesses a primary aromatic amine group that can be diazotized. Subsequent coupling with various aromatic compounds, such as phenols or anilines, could produce a range of novel azo dyes with potentially interesting photophysical properties. researchgate.net For example, disazo disperse dyes have been synthesized from the related 2-methoxy-5-nitroaniline, demonstrating the viability of nitroaniline derivatives in dye synthesis. orientjchem.org

The photophysical properties of related nitro-aromatic systems support this potential. For instance, tetraarylporphyrins substituted with nitro groups exhibit short singlet lifetimes and solvent-dependent emission spectra, consistent with the formation of an ICT state. nih.gov This suggests that the nitro-aminopyridine framework could be a chromophore in its own right or a valuable component in larger conjugated systems for functional materials.

Coordination Chemistry and Metal Complexation

The aminopyridine scaffold is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. nih.gov this compound possesses multiple potential coordination sites, primarily the pyridine ring nitrogen and the exocyclic secondary amine nitrogen, allowing it to act as a versatile ligand.

Ligand Properties and Coordination Modes

This compound can function as a bidentate ligand, chelating to a metal center through the pyridine nitrogen and the secondary amine nitrogen to form a stable five-membered ring. nih.gov This chelation is a common coordination mode for 2-aminopyridine (B139424) derivatives. nih.gov The electronic properties of the ligand, and thus the stability and reactivity of the resulting metal complex, are influenced by the substituents. The electron-withdrawing nitro group on the pyridine ring decreases the electron density on the coordinating nitrogens, which can affect the strength of the metal-ligand bond. Conversely, the phenyl group provides steric bulk and can be involved in π-stacking interactions within the coordination sphere.

Studies on related ligands, such as Schiff bases derived from 5-nitropyridine-2-amine, confirm the ability of the nitropyridine moiety to coordinate with metal ions like Cu(II) and Zn(II). nih.gov Palladium(II) and platinum(II) complexes have also been prepared with N-phenyl-N-(2-pyridyl)thiourea, a ligand sharing the N-phenyl-2-aminopyridine backbone, which acts as a bidentate ligand. nih.gov The coordination modes of multidentate amine ligands are versatile and can adapt based on the metal ion's size and electronic properties. bldpharm.com

Formation of Metal-Organic Frameworks and Hybrid Materials

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The ability of this compound to act as a linker makes it a candidate for the synthesis of new functional MOFs. Aminopyridine and bipyridyl-based ligands are commonly used in the construction of MOFs. rsc.orgresearchgate.net

By coordinating to metal centers, this compound could bridge multiple metal ions, leading to the formation of 2D or 3D frameworks. The directionality of the coordination bonds and the geometry of the ligand would dictate the resulting topology of the MOF. For example, copper(II) and copper(I) have been coordinated with flexible tetrapyridine ligands to form networks with diverse topologies like diamondoid and PtS. sphinxsai.com The functional groups of the ligand become an integral part of the MOF's pore environment. The nitro and phenyl groups of this compound would line the pores of the resulting MOF, imparting specific chemical properties that could be exploited for applications such as selective gas sorption or catalysis. Mixed-ligand strategies, combining this aminopyridine with other linkers like dicarboxylic acids, could also be employed to create novel MOFs with tailored properties. nih.gov

Catalytic Applications

The structure of this compound makes it a valuable precursor for developing both homogeneous and heterogeneous catalysts. Its primary role is as a starting material for the synthesis of more complex ligands.

Precursors for Heterogeneous and Homogeneous Catalysts

The most direct catalytic application involves the reduction of the nitro group to an amine, yielding 5-amino-N-phenylpyridin-2-amine. This transformation is readily achieved using standard catalytic hydrogenation conditions, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or other reducing agents like tin(II) chloride or iron in acidic media. researchgate.netgoogle.comnsf.gov

The resulting diamine is a highly versatile building block for catalyst synthesis. The two amino groups and the pyridine nitrogen can be used to build multidentate ligands for transition metal catalysis. The amino-pyridine ligand scaffold has been successfully used to create iron(II) complexes for Atom Transfer Radical Polymerization (ATRP) and palladium(II) complexes for cross-coupling reactions. nih.govnsf.gov For example, Pd(II) complexes with substituted pyridine ligands have been shown to be effective catalysts for the carbonylation of nitro compounds. nih.gov The electronic properties of the ligand, which can be tuned by substituents, often correlate with catalytic efficiency. nih.gov Therefore, by using 5-amino-N-phenylpyridin-2-amine as a precursor, novel ligands can be synthesized to create catalysts with tailored activity and selectivity for a wide range of organic transformations. nih.gov

Role in Small Molecule Activation

The activation of small, stable molecules is a significant challenge in chemistry, with implications for the synthesis of value-added products and the development of sustainable chemical processes. While direct research on the catalytic activity of this compound in small molecule activation is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential in this area.

Nitrogen-containing heterocyclic compounds, such as pyridine derivatives, are known to act as ligands in coordination chemistry, forming complexes with metal centers that can catalyze a variety of reactions. These complexes can facilitate the activation of small molecules like dinitrogen (N₂), dioxygen (O₂), carbon dioxide (CO₂), and methane (B114726) (CH₄). The nitrogen atoms in the pyridine ring and the exocyclic amine group of this compound can serve as coordination sites for metal ions.

Furthermore, the nitro group, being strongly electron-withdrawing, can influence the electronic properties of the entire molecule, potentially modulating the catalytic activity of any metal complex it is a part of. The reduction of nitroaromatic compounds is a well-established electrochemical process, and the intermediates formed during this reduction can be highly reactive. This reactivity can be harnessed in synthetic chemistry. For instance, the electrochemical reduction of nitro groups can lead to the formation of nitroso or hydroxylamine (B1172632) species, which can participate in subsequent reactions. The precise control of electrochemical parameters, such as pH and applied potential, can allow for the selective generation of these reactive intermediates, which could then be used to activate other small molecules in a controlled manner.

Corrosion Inhibition

The protection of metals from corrosion is a critical industrial challenge, and the use of organic inhibitors is a common and effective strategy. Organic molecules containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are known to be effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective layer. Pyridine derivatives have been extensively studied for their corrosion inhibition properties. qu.edu.qachemmethod.comnih.gov

Surface Adsorption Mechanisms

The primary mechanism by which organic inhibitors protect metals from corrosion is through adsorption onto the metal surface, which blocks the active sites for corrosion reactions. The adsorption of this compound on a metal surface is expected to occur through several interaction points.

The nitrogen atom of the pyridine ring, the nitrogen atom of the amino group, and the oxygen atoms of the nitro group all possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, leading to chemisorption. Additionally, the π-electrons of the pyridine and phenyl rings can interact with the metal surface, further strengthening the adsorption.

The nature of this adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups can create a complex electronic distribution within the molecule, influencing its interaction with the metal surface. Theoretical studies on similar pyridine derivatives have shown that the orientation and electronic structure of the molecule are key factors in determining the strength and nature of the adsorption. eurjchem.com The adsorption process can often be described by adsorption isotherms, such as the Langmuir isotherm, which provides insights into the interaction between the inhibitor molecules and the metal surface.

Electrochemical Characterization of Inhibitory Action

Electrochemical techniques are powerful tools for evaluating the performance and understanding the mechanism of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used methods.

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The presence of an effective inhibitor like this compound would be expected to shift the corrosion potential (Ecorr) and reduce the corrosion current density (icorr). Depending on whether the inhibitor predominantly affects the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reaction, or both, it can be classified as an anodic, cathodic, or mixed-type inhibitor. Studies on various pyridine derivatives have shown them to act as mixed-type inhibitors. chemmethod.comnih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS provides detailed information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film formed by the inhibitor. In a typical EIS experiment for a corroding system, the data is often represented as a Nyquist plot.

In the presence of an effective corrosion inhibitor, the following changes in the EIS parameters are generally observed:

Increase in Charge Transfer Resistance (Rct): The Rct value is inversely proportional to the corrosion rate. A significant increase in Rct upon the addition of this compound would indicate a decrease in the rate of charge transfer processes at the metal surface, signifying effective inhibition.

Decrease in Double-Layer Capacitance (Cdl): The Cdl is related to the thickness of the electrical double layer at the metal-solution interface. A decrease in the Cdl value is often attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and increases the thickness of the dielectric layer.

Table 1: Expected Electrochemical Parameters for a Metal in a Corrosive Medium With and Without an Inhibitor

| Condition | Corrosion Current (icorr) | Charge Transfer Resistance (Rct) | Double-Layer Capacitance (Cdl) | Inhibition Efficiency (%) |

| Without Inhibitor | High | Low | High | 0 |

| With Inhibitor | Low | High | Low | High |

This interactive table illustrates the anticipated changes in key electrochemical parameters when a corrosion inhibitor is introduced to a corrosive environment. The inhibition efficiency is typically calculated from the changes in icorr or Rct values.

Conclusion and Future Research Perspectives

Summary of Key Research Achievements for 5-Nitro-N-phenylpyridin-2-amine

The most significant research achievement to date for a derivative of this compound lies in the field of oncology, specifically in the development of novel treatments for prostate cancer. A recent study published in the Journal of Medicinal Chemistry in late 2024 detailed the discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine as a potent and pure antagonist of the androgen receptor (AR). nist.gov This is a critical development, as the AR is a key driver of prostate cancer progression, and the emergence of resistance to existing antiandrogen therapies is a major clinical challenge.

The study highlighted that this derivative effectively antagonizes both wild-type and drug-resistant variants of the AR. nist.gov In preclinical studies, the compound, referred to as EF2, demonstrated significant inhibition of the AR pathway and led to the suppression of tumor growth in a xenograft mouse model of castration-resistant prostate cancer when administered orally. nist.gov Molecular dynamics simulations and mutagenesis studies provided insights into the atomic-level interactions, suggesting a novel mode of action that could be pivotal in overcoming resistance. nist.gov This pioneering work establishes this compound as a valuable scaffold for developing new therapeutics against AR-driven prostate cancer.

While research on the parent compound, this compound, is less extensive, the general class of nitropyridines has been recognized for its broad biological potential. nih.gov The nitro group, being a strong electron-withdrawing moiety, often imparts unique chemical reactivity and biological activity. mdpi.com Research on related aminopyridine structures has also demonstrated their significance as scaffolds in medicinal chemistry, with applications as kinase inhibitors and in the synthesis of various heterocyclic compounds with therapeutic potential. google.commdpi.com

Table 1: Key Research Findings for 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine

| Research Area | Key Finding | Significance | Reference |

| Oncology | Potent and pure antagonist of the androgen receptor (AR). | Potential new treatment for wild-type and drug-resistant prostate cancer. | nist.gov |

| Mechanism of Action | Effectively inhibits the AR pathway. | Overcomes a key mechanism of prostate cancer progression. | nist.gov |

| In Vivo Efficacy | Suppressed tumor growth in a mouse model of castration-resistant prostate cancer. | Demonstrates potential for clinical translation. | nist.gov |

Identification of Remaining Challenges and Knowledge Gaps

Despite the promising breakthrough in prostate cancer research, the field of study for this compound is still in its nascent stages, with several challenges and knowledge gaps that need to be addressed.

A primary challenge lies in the synthesis and functionalization of this compound and its derivatives. While general methods for the synthesis of 2-aminopyridines and nitropyridines exist, developing efficient, scalable, and sustainable synthetic routes for specifically substituted this compound analogues remains an area for improvement. nih.govrsc.org The synthesis of related 2-aminopyridine-3-carbonitriles often involves multi-component reactions, and optimizing these for the target scaffold is crucial. mdpi.comnih.govbldpharm.com Furthermore, the selective functionalization of the pyridine (B92270) and phenyl rings to create diverse chemical libraries for structure-activity relationship (SAR) studies presents a significant synthetic hurdle.

Another major knowledge gap is the full spectrum of biological activity . The current focus has been predominantly on its role as an androgen receptor antagonist. However, the broader pharmacological profile of this compound and its derivatives remains largely unexplored. The 2-aminopyridine (B139424) scaffold is a known "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors. google.commdpi.comsigmaaldrich.comresearchgate.net A systematic investigation into its potential as an inhibitor of various kinases or other therapeutic targets is warranted. The general antimicrobial properties of nitropyridines also suggest a potential avenue for investigation that has not yet been explored for this specific compound. nih.gov

Furthermore, there is a lack of comprehensive physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for the parent compound and its derivatives. Understanding these properties is critical for the development of any potential drug candidate. The photophysical properties of nitropyridine derivatives, for instance, are an area with limited research, which could have implications for both therapeutic and diagnostic applications.

Promising Avenues for Future Investigation

The existing research provides a strong foundation for several promising avenues of future investigation for this compound.

In the realm of new therapeutic areas , the most immediate and logical step is to explore its potential as a scaffold for other anticancer agents . Given the prevalence of the 2-aminopyrimidine (B69317) scaffold in kinase inhibitors, a focused effort to design and synthesize derivatives of this compound as selective inhibitors of kinases implicated in other cancers would be a valuable pursuit. mdpi.comsigmaaldrich.comresearchgate.net The development of dual-target inhibitors, which can simultaneously modulate multiple pathways, is another promising strategy to combat the complexity and resistance of cancer.